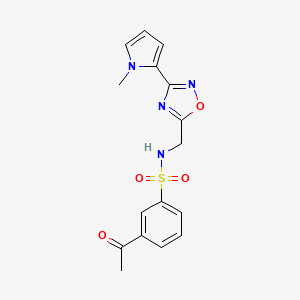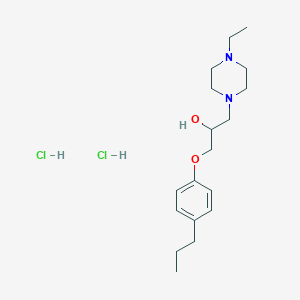
1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride, also known as EPPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPD is a beta-adrenergic receptor agonist that has been found to have a variety of biological effects, including the ability to increase heart rate, blood pressure, and bronchodilation. In
Wissenschaftliche Forschungsanwendungen
1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride has been studied extensively for its potential therapeutic applications in various diseases. One of the major areas of research is in the treatment of asthma and chronic obstructive pulmonary disease (COPD). 1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride has been found to have bronchodilatory effects, which can help to alleviate the symptoms of these respiratory diseases.
Another area of research is in the treatment of cardiovascular diseases. 1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride has been found to have positive inotropic and chronotropic effects, which can increase heart rate and blood pressure. This makes it a potential treatment option for conditions such as heart failure and shock.
Wirkmechanismus
1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride acts as a beta-adrenergic receptor agonist, which means that it binds to and activates beta-adrenergic receptors in the body. This leads to the activation of intracellular signaling pathways that result in various biological effects, such as increased heart rate, bronchodilation, and vasodilation.
Biochemical and Physiological Effects
1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and bronchodilation. It has also been found to have positive inotropic and chronotropic effects on the heart, which can improve cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride is its ability to selectively target beta-adrenergic receptors, which makes it a potentially safer and more effective treatment option compared to other non-selective beta-adrenergic receptor agonists. However, 1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for 1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride research, including:
1. Further exploration of its potential therapeutic applications in diseases such as asthma, COPD, heart failure, and shock.
2. Investigation of its potential use as a performance-enhancing drug in sports.
3. Development of more efficient synthesis methods to improve its yield and purity.
4. Exploration of its potential as a tool for studying beta-adrenergic receptor signaling pathways.
5. Investigation of its potential toxicity and long-term effects on the body.
Conclusion
In conclusion, 1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It acts as a beta-adrenergic receptor agonist and has a variety of biological effects, including increased heart rate, blood pressure, and bronchodilation. While there are some limitations to its use in lab experiments, there are several future directions for research that could lead to new discoveries and potential applications for this compound.
Synthesemethoden
1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride can be synthesized through a multi-step process that involves the reaction of 4-propylphenol with 1-bromo-3-chloropropane to form 1-(4-propylphenoxy)-3-chloropropane. The resulting compound is then reacted with 4-ethylpiperazine in the presence of a base to yield 1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride. The final product is obtained as a dihydrochloride salt.
Eigenschaften
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.2ClH/c1-3-5-16-6-8-18(9-7-16)22-15-17(21)14-20-12-10-19(4-2)11-13-20;;/h6-9,17,21H,3-5,10-15H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQCRXWCCVUHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-9-methyl-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b][1,6]naphthyridin-2(1H)-one](/img/structure/B2541793.png)
![1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2541795.png)
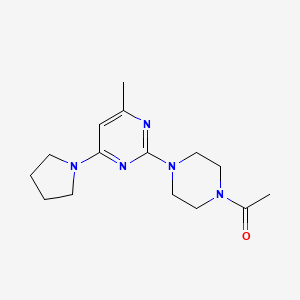
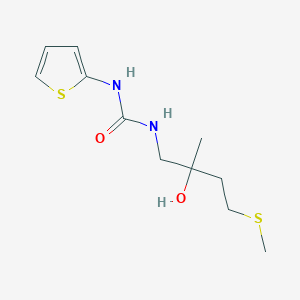
![3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2541800.png)

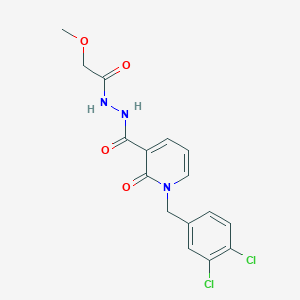



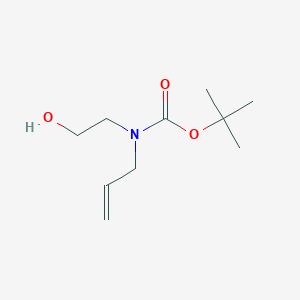
![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2541811.png)
![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2541813.png)
